2-(5-Aminopyridin-2-yl)acetonitrile
Overview
Description
2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It is a pyridine derivative that contains an aminopyridine group and a nitrile group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-nitro-2-pyridineacetonitrile with reducing agents to convert the nitro group to an amino group . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Chemical Reactions Analysis
2-(5-Aminopyridin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions . Major products formed from these reactions include pyridine derivatives with different functional groups, depending on the specific reaction conditions .
Scientific Research Applications
2-(5-Aminopyridin-2-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyridine derivatives . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(5-Aminopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-(5-Aminopyridin-2-yl)acetonitrile can be compared with other similar pyridine derivatives, such as 2-(Pyridin-2-yl) pyrimidine derivatives and thienopyridine compounds . These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, thienopyridine compounds have been shown to have strong antimicrobial activity, while 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for their anti-fibrotic properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Biological Activity
2-(5-Aminopyridin-2-yl)acetonitrile, with the molecular formula CHN and a molecular weight of 133.15 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes, notably α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate metabolism, making this compound a candidate for anti-diabetic therapies. Molecular docking studies have indicated that this compound binds effectively to these enzymes, suggesting a mechanism through which it can modulate their activity and potentially lower blood glucose levels.
Biological Activity
The compound has shown significant promise in various biological assays:
- Enzyme Inhibition : It acts as an inhibitor of α-amylase and α-glucosidase, which are critical in the digestion and absorption of carbohydrates. This inhibition can lead to reduced postprandial glucose levels, indicating its potential use in diabetes management.
- Cytotoxicity and Cytoprotection : Studies indicate that derivatives of this compound exhibit low cytotoxicity while maintaining cytoprotective effects against oxidative stress in cellular models. This is particularly relevant for liver cells, where it has been shown to protect against fibrotic changes.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anti-Fibrotic Activity : In a study involving immortalized rat hepatic stellate cells (HSC-T6), novel derivatives synthesized from this compound demonstrated significant anti-fibrotic activities, suggesting its utility in liver-related diseases.
- Structure-Activity Relationship (SAR) : The structural properties of this compound allow for modifications that can enhance its pharmacological profile. Various derivatives have been synthesized and evaluated for their biological activities, leading to insights into how structural changes affect enzyme inhibition and cytotoxicity.
- Comparative Analysis : A comparison with similar compounds revealed that while many share structural features, the unique combination of amino and nitrile functionalities in this compound enhances its interaction capabilities with biological targets. This specificity may contribute to its unique efficacy profile compared to other aminopyridine derivatives.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 883993-15-5 | Inhibits α-amylase and α-glucosidase |
2-(3-Aminopyridin-2-yl)acetonitrile | 23612-61-5 | Exhibits anti-diabetic properties |
3-(5-Aminopyridin-2-yl)propionitrile | Not Available | Potentially similar enzyme inhibition |
2-(6-Aminopyridin-3-yl)acetonitrile | Not Available | Different biological activity profiles |
Case Studies
A notable case study evaluated the effect of this compound on HSC-T6 cells under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death and fibrosis markers compared to untreated controls, highlighting its protective role in liver tissue.
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOAQCUCHWHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619257 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883993-15-5 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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